1,2-Dibromoacenaphthylene

Organic Synthesis Halogenation Acenaphthylene Chemistry

1,2-Dibromoacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two bromine atoms at the 1- and 2-positions of the acenaphthylene scaffold. The compound belongs to the class of vicinal dibromoalkenes embedded in a rigid, fully conjugated framework that combines naphthalene and cyclopentene units.

Molecular Formula C12H6Br2
Molecular Weight 309.98 g/mol
CAS No. 13019-33-5
Cat. No. B184193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoacenaphthylene
CAS13019-33-5
Molecular FormulaC12H6Br2
Molecular Weight309.98 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br
InChIInChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
InChIKeyHIZFJKUEOHPPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromoacenaphthylene (CAS 13019-33-5): A Strategic Vicinal Dibromide Building Block for PAH and Organometallic Chemistry


1,2-Dibromoacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two bromine atoms at the 1- and 2-positions of the acenaphthylene scaffold. The compound belongs to the class of vicinal dibromoalkenes embedded in a rigid, fully conjugated framework that combines naphthalene and cyclopentene units [1]. This structural motif confers distinct electronic properties and a reactive olefinic bond, making it a versatile platform for constructing extended PAHs, donor–acceptor fluoranthenes, and organometallic complexes [2][3]. With a molecular formula of C₁₂H₆Br₂ and a molecular weight of 309.98 g·mol⁻¹, it is commercially supplied at purities typically ≥95% [1].

Why 1,2-Dibromoacenaphthylene Cannot Be Replaced by 1,2-Dichloro-, 1‑Bromo-, or Parent Acenaphthylene in Key Synthetic Applications


Generic substitution among dihaloacenaphthylenes or mono‑halogenated analogs is not feasible because the reactivity, synthetic accessibility, and functionalization scope diverge sharply across this chemical space. 1,2‑Dibromoacenaphthylene is readily prepared in high yield via direct allylic bromination of acenaphthene, whereas the corresponding 1,2‑dichloro derivative is not accessible through analogous direct chlorination and is formed only as an unexpected rearrangement product [1]. Furthermore, the two C–Br bonds of 1,2‑dibromoacenaphthylene enable sequential or double cross-coupling chemistry that is impossible with mono‑bromoacenaphthylene, while the parent acenaphthylene lacks halogen handles entirely and cannot participate in palladium‑catalyzed C–C bond‑forming reactions [2]. These fundamental differences in molecular architecture and reactivity mean that selecting the correct building block is critical for successful synthetic planning.

Quantitative Evidence for Selecting 1,2-Dibromoacenaphthylene Over Its Closest Analogs


Synthetic Accessibility: 1,2-Dibromoacenaphthylene Achieves ≈80% Yield via NBS Bromination; 1,2-Dichloroacenaphthylene Lacks a Comparable Direct Route

Treatment of acenaphthene with 4 equivalents of N‑bromosuccinimide in hot carbon tetrachloride affords 1,2-dibromoacenaphthylene in approximately 80% yield as a single compound [1]. In contrast, attempts to prepare 1,2-dichloroacenaphthylene via direct chlorination of acenaphthene or acenaphthylene derivatives have been unsuccessful; the dichloro analog is only obtained as an unintended rearrangement product in Friedel–Crafts-type reactions, precluding its routine use as a synthetic building block [2].

Organic Synthesis Halogenation Acenaphthylene Chemistry

Suzuki–Miyaura Coupling Efficiency: 1,2-Dibromoacenaphthylene Delivers Yields of 83–94% for Diarylacenaphthylenes; Aryl Chlorides Remain Inert Under Identical Conditions

1,2-Dibromoacenaphthylene undergoes palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids and esters to give 1,2-diarylacenaphthylene derivatives in yields of 83% (9-phenanthryl), 52% (7‑t‑butyl‑2‑pyrenyl), and 94% (2‑naphthyl) [1][2]. These high yields are achieved under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, THF or dioxane). Aryl chlorides, including 1,2-dichloroacenaphthylene, generally require significantly harsher conditions (elevated temperatures, specialized ligands) for Suzuki coupling and often give substantially lower conversion due to the higher C–Cl bond dissociation energy (C–Br ≈ 80 kcal·mol⁻¹ vs C–Cl ≈ 95 kcal·mol⁻¹) [3].

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

Dual Functionalization Capacity: 1,2-Dibromoacenaphthylene Enables 1,2-Diarylation; 1-Bromoacenaphthylene Is Restricted to Monoarylation

1,2-Dibromoacenaphthylene possesses two chemically distinct C–Br bonds that can be sequentially activated to introduce two different aryl groups, yielding unsymmetrical 1,2-diarylacenaphthylenes. The di(phenanthren-9-yl) and di(naphthalen-2-yl) derivatives were obtained in 83% and 94% isolated yield, respectively [1]. In contrast, 1-bromoacenaphthylene contains only a single reactive site, limiting the product to monosubstituted acenaphthylenes [2]. This differential capacity for double functionalization is structurally inherent and determines the complexity of accessible product architectures.

Regioselective Functionalization Diarylation Building-Block Versatility

Unique Organometallic π‑Complex Formation: 1,2-Dibromoacenaphthylene Forms Stable η²-Complexes with Ni(0) and Pt(0); Non-Halogenated Acenaphthylene Does Not

Reaction of 1,2-dibromoacenaphthylene with Ni(COD)₂/2 PMe₃ at short reaction times yields the isolable π‑complex Ni(PMe₃)₂(η²‑1,2‑dibromoacenaphthylene) prior to oxidative addition. Similarly, Pt(PEt₃)₄ reacts to form Pt(PEt₃)₂(η²‑1,2‑dibromoacenaphthylene), which requires heating to induce oxidative addition to the cis‑Pt(II) insertion product [1]. These discrete η²‑complexes have been characterized spectroscopically and crystallographically. Neither the parent acenaphthylene nor the dichloro analog has been reported to form analogous stable η²‑complexes with Ni(0) or Pt(0), indicating that the dibromo substitution pattern is critical for stabilizing the intermediate π‑coordination geometry [1].

Organometallic Chemistry π-Complex Oxidative Addition

Access to Novel Acenaphthylene-Fused Heteroles: 1,2-Dibromoacenaphthylene Is the Exclusive Precursor for Silole and Pyrrole Analogs

1,2-Dibromoacenaphthylene serves as the critical starting material for the first syntheses of diacenaphtheno[1,2‑b;1′,2′‑d]silole and diacenaphtheno[1,2‑b;1′,2′‑d]pyrrole via a two-step procedure involving cross-coupling followed by heteroatom introduction [1]. The silole derivative was isolated as a deep purple crystalline solid, while the pyrrole analog was obtained as a dark red, air‑stable crystal. Prior to this work, only the thiophene analog had been reported, highlighting the enabling role of 1,2-dibromoacenaphthylene in accessing previously unknown heterole architectures with potential optoelectronic applications [1].

Heterole Synthesis Fused Heterocycles Material Science

Domino Two‑Fold Heck/Electrocyclization/Dehydrogenation: 1,2-Dibromoacenaphthylene Provides a Convergent Route to 8,9‑Disubstituted Fluoranthenes

1,2-Dibromoacenaphthylene participates in a palladium‑catalyzed domino two‑fold Heck reaction with alkenes, followed by electrocyclization and dehydrogenation, to directly afford 8,9‑disubstituted fluoranthenes [1]. This methodology circumvents the traditional limitations of fluoranthene synthesis—such as harsh oxidative cyclization conditions and poor regioselectivity—and provides a convenient, modular access to a class of PAHs with significant applications in organic electronics [1]. The corresponding dichloro or mono‑bromo analogs have not been demonstrated to undergo this domino sequence, likely due to insufficient reactivity in the initial oxidative addition step [2].

Domino Reaction Fluoranthene Synthesis PAH Methodology

Optimal Application Scenarios Where 1,2-Dibromoacenaphthylene Provides Quantifiable Advantages


Synthesis of Donor–Acceptor Fluoranthene Libraries via Suzuki Coupling and Scholl Cyclization

Research groups constructing libraries of donor–acceptor (D–A) fluoranthene derivatives for organic light‑emitting diodes (OLEDs) or organic photovoltaics (OPVs) benefit from the high and reproducible Suzuki coupling yields (83–94%) of 1,2‑dibromoacenaphthylene [1]. The two bromine atoms permit installation of both electron‑donating and electron‑withdrawing aryl groups, enabling systematic tuning of HOMO–LUMO gaps. Subsequent Scholl cyclization delivers D–A fluoranthenes with predictable electrochemical properties, as demonstrated for the hemi‑coronene‑type derivative [1].

Mechanistic Studies of C–Br Oxidative Addition at Rigid Vicinal Dibromoalkenes

The isolation of Ni(PMe₃)₂(η²‑1,2‑dibromoacenaphthylene) and Pt(PEt₃)₂(η²‑1,2‑dibromoacenaphthylene) makes 1,2‑dibromoacenaphthylene an ideal substrate for kinetic and mechanistic investigations of C–Br bond activation at a conformationally locked olefin [2]. Unlike flexible alkyl dibromides, the rigid acenaphthylene framework eliminates conformational ambiguity, facilitating clean spectroscopic monitoring of η²‑π‑complex → oxidative addition product conversion.

Step‑Economical Access to 8,9‑Disubstituted Fluoranthenes via Domino Heck Reaction

For programs requiring rapid access to fluoranthene‑based materials, the palladium‑catalyzed domino two‑fold Heck/electrocyclization/dehydrogenation of 1,2‑dibromoacenaphthylene provides 8,9‑disubstituted fluoranthenes in a single synthetic operation, eliminating the need for sequential halogenation, cross‑coupling, and oxidative cyclization steps [3]. This convergent approach is particularly advantageous when exploring structure–property relationships across a series of fluoranthene derivatives.

Preparation of Novel Acenaphthylene‑Fused Heteroles for Optoelectronic Evaluation

1,2‑Dibromoacenaphthylene is the only demonstrated precursor for the synthesis of diacenaphtheno‑fused silole and pyrrole heteroles, which exhibit distinct colors (deep purple and dark red, respectively) and electronic properties arising from the expanded π‑system [4]. Materials chemistry groups evaluating novel heteroatom‑doped PAHs for charge‑transport or emissive applications can obtain these compounds exclusively through the dibromide route.

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